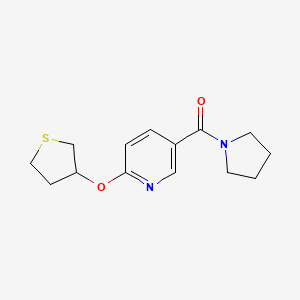
Pyrrolidin-1-yl(6-((tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrrolidine , which is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- The compound's synthesis involves intricate chemical reactions that yield stable intermediates and final products, contributing to the understanding of molecular interactions and structural properties. For instance, methods for synthesizing compounds bearing the pyrrolidinyl and pyridinyl moieties have been explored, showcasing techniques for crafting complex structures with potential applications in materials science and catalysis (Chahma, Riopel, & Arteca, 2021; Huang et al., 2021).
Molecular Docking and Antimicrobial Activity
- The compound and its derivatives have been investigated for antimicrobial properties, with studies indicating their potential as antimicrobial agents. Research has also delved into molecular docking studies to explore these compounds' interactions with biological targets, underscoring their relevance in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Catalysis and Organic Synthesis
- Research into the catalytic applications of compounds featuring pyrrolidinyl moieties has highlighted their utility in facilitating various organic reactions. This includes their role in promoting aldol reactions, which are pivotal in synthesizing biologically active molecules and fine chemicals (Darbre, Dubs, Rusanov, & Stoeckli-Evans, 2002).
Electro-Optic Materials
- The development of electro-optic materials utilizing pyrrolidinyl and pyridinyl derivatives has been explored, signifying the importance of these compounds in advancing materials science. Such materials have applications in optical data transmission and information processing, underscoring the broader impact of this chemical domain (Facchetti et al., 2003).
Wirkmechanismus
Eigenschaften
IUPAC Name |
pyrrolidin-1-yl-[6-(thiolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c17-14(16-6-1-2-7-16)11-3-4-13(15-9-11)18-12-5-8-19-10-12/h3-4,9,12H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UETYHCKQIFYBHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

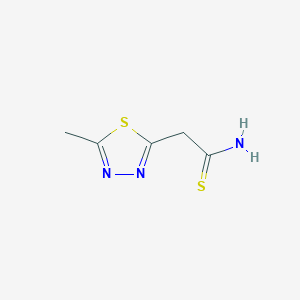
![1-(benzo[d]oxazol-2-yl)-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)pyrrolidine-2-carboxamide](/img/structure/B2732268.png)

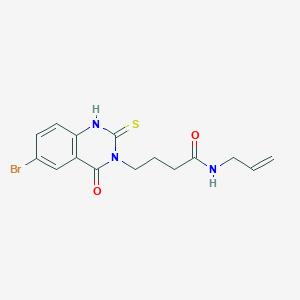

![4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol](/img/structure/B2732274.png)
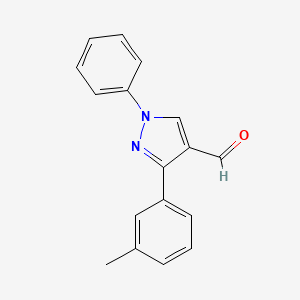
![Ethyl 6-({4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2732279.png)
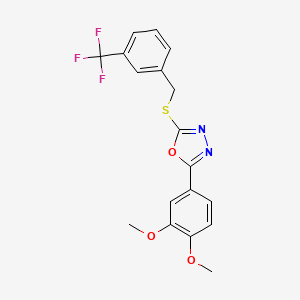
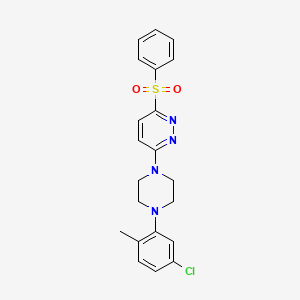
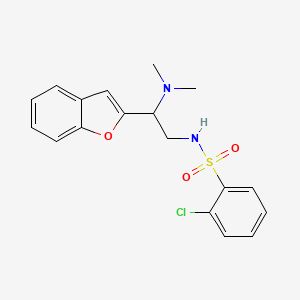
![(1R)-1-[3-[4-(Trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-yl]ethanamine;hydrochloride](/img/structure/B2732284.png)
![1,4-Dioxaspiro[4.4]nonan-7-ol](/img/structure/B2732285.png)
![methyl 6-chloro-3-{[3-(4H-1,2,4-triazol-3-yl)phenyl]sulfamoyl}pyridine-2-carboxylate](/img/structure/B2732289.png)